molecular formula C6F10 B14536667 1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene CAS No. 61898-38-2

1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene

Cat. No.: B14536667
CAS No.: 61898-38-2
M. Wt: 262.05 g/mol
InChI Key: NXHQVQZLTRXACX-UHFFFAOYSA-N
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Description

1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene is a fluorinated cyclobutene compound with the molecular formula C6F10. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene typically involves the fluorination of cyclobutene derivatives. One common method includes the reaction of cyclobutene with pentafluoroethyl iodide in the presence of a fluorinating agent such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated cyclobutanones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

    Oxidation: Fluorinated cyclobutanones.

    Reduction: Partially or fully reduced cyclobutene derivatives.

    Substitution: Cyclobutene derivatives with substituted functional groups.

Scientific Research Applications

1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules. It is also used in studying reaction mechanisms involving fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe in studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and ability to form stable complexes with other molecules. The compound can participate in various chemical reactions, including nucleophilic and electrophilic interactions, due to the electron-withdrawing nature of fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

    1,3,3,4,4-Pentafluorocyclobutene: Similar structure but lacks the pentafluoroethyl group.

    1,1,2,2,3-Pentafluorocyclobutane: Another fluorinated cyclobutane derivative with different fluorine substitution patterns.

    1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: A fluorinated aromatic compound with different structural features.

Uniqueness

1,3,3,4,4-Pentafluoro-2-(pentafluoroethyl)cyclobutene is unique due to the presence of both cyclobutene and pentafluoroethyl groups, which impart distinct chemical properties. Its high fluorine content makes it particularly valuable in applications requiring high thermal stability and chemical resistance.

Properties

CAS No.

61898-38-2

Molecular Formula

C6F10

Molecular Weight

262.05 g/mol

IUPAC Name

1,3,3,4,4-pentafluoro-2-(1,1,2,2,2-pentafluoroethyl)cyclobutene

InChI

InChI=1S/C6F10/c7-2-1(3(8,9)5(2,12)13)4(10,11)6(14,15)16

InChI Key

NXHQVQZLTRXACX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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